molecular formula C14H12FN3OS B5706733 2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide CAS No. 428443-83-8

2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5706733
CAS RN: 428443-83-8
M. Wt: 289.33 g/mol
InChI Key: LSBJMFQYCFODQI-UHFFFAOYSA-N
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Description

2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in drug discovery and development. This compound is a member of the benzamide family and is known for its unique chemical properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves the inhibition of specific enzymes and receptors that play a critical role in various cellular processes. This compound is known to bind to the active site of these enzymes and disrupt their normal function, thereby preventing the progression of disease.
Biochemical and Physiological Effects:
2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in lab experiments include its potent inhibitory activity against specific enzymes and receptors, as well as its unique chemical properties that make it a promising candidate for drug development. However, the limitations of this compound include its potential toxicity and limited solubility, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. These include the optimization of its chemical structure to improve its potency and selectivity, the evaluation of its efficacy in preclinical and clinical studies, and the investigation of its potential application in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, 2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is a promising compound with significant potential in drug discovery and development. Its unique chemical properties and potent inhibitory activity against specific enzymes and receptors make it a valuable candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves a multi-step process that begins with the reaction of 2-fluorobenzoyl chloride with 4-methyl-2-pyridinylamine. This reaction yields 2-fluoro-N-(4-methyl-2-pyridinyl)benzamide, which is then treated with carbon disulfide and potassium hydroxide to obtain the final product.

Scientific Research Applications

2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential application in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including cyclin-dependent kinases and histone deacetylases, which are implicated in the pathogenesis of cancer and other diseases.

properties

IUPAC Name

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBJMFQYCFODQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355459
Record name STK174150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

CAS RN

428443-83-8
Record name STK174150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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